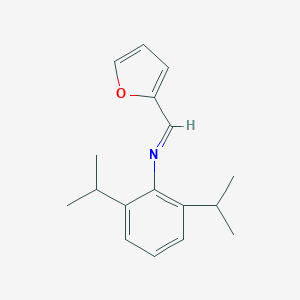

N-Furfurylidene-2,6-diisopropylaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C17H21NO |

|---|---|

Molecular Weight |

255.35 g/mol |

IUPAC Name |

N-[2,6-di(propan-2-yl)phenyl]-1-(furan-2-yl)methanimine |

InChI |

InChI=1S/C17H21NO/c1-12(2)15-8-5-9-16(13(3)4)17(15)18-11-14-7-6-10-19-14/h5-13H,1-4H3 |

InChI Key |

FHPBQVHTSGGPAB-UHFFFAOYSA-N |

SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)N=CC2=CC=CO2 |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)N=CC2=CC=CO2 |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions

Performance Data

Advantages : Simple setup, high reproducibility.

Limitations : Moderate yields due to equilibrium limitations.

Method 2: Lewis Acid-Catalyzed Synthesis in Toluene

Reaction Conditions

Performance Data

Advantages : Higher yields via shifted equilibrium; suitable for moisture-sensitive substrates.

Limitations : Requires inert atmosphere and rigorous drying.

Method 3: Microwave-Assisted Synthesis

Reaction Conditions

Performance Data

Advantages : Rapid reaction; energy-efficient.

Limitations : Specialized equipment required.

Comparative Analysis of Methods

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Yield (%) | 70–75 | 85–90 | 80–85 |

| Reaction Time | 6–8 hours | 12–24 hours | 20–30 minutes |

| Scalability | High | Moderate | Low |

| Equipment Cost | Low | High | High |

| Environmental Impact | Moderate (ethanol) | High (toluene) | Low (acetonitrile) |

Key Findings :

-

Method 2 offers the highest yields but requires toxic solvents and inert conditions.

-

Method 1 remains the most accessible for laboratory-scale synthesis.

Characterization and Validation

Spectroscopic Data

Purity Assessment

Industrial-Scale Considerations

Patent CN102701993B highlights a continuous-flow system for analogous Schiff bases, featuring:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-Furfurylidene-2,6-diisopropylaniline, and how can its purity be verified?

- Synthesis : Start with 2,6-diisopropylaniline (prepared via Pd-La/spinel catalysts ), then condense with furfuraldehyde under acidic or thermal conditions. For halogenated derivatives (e.g., 4-bromo or 4-iodo), use electrophilic substitution with NBS or iodine monochloride in acetic acid .

- Characterization : Confirm structure via and NMR (e.g., δ ~4.00 ppm for benzyl protons, δ ~27.8–142.9 ppm for aromatic carbons ). Purity is assessed via HPLC or GC-MS, with residual solvents quantified per ICH guidelines.

Q. Which spectroscopic techniques are most effective for structural elucidation of this Schiff base?

- NMR : NMR identifies imine proton (δ ~8.5–9.0 ppm) and isopropyl splitting patterns (δ ~1.16 ppm, d, ) . NMR confirms the imine carbon (δ ~160–165 ppm).

- IR : Stretching vibrations at ~1640 cm (C=N) and ~2900 cm (isopropyl C-H).

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., m/z calculated for : 283.1936).

Q. How can X-ray crystallography resolve ambiguities in molecular geometry?

- Use SHELX suite for single-crystal analysis: Grow crystals via slow evaporation (e.g., in THF/hexane). SHELXL refines anisotropic displacement parameters, while SHELXS solves phase problems. Compare bond lengths (C-N ~1.28 Å for imine) and dihedral angles to DFT models .

Advanced Research Questions

Q. What mechanistic insights govern the chemoselective reduction of the imine group in this compound?

- Reduction Methods : MeS-BH selectively reduces the imine to secondary amine without affecting aromatic rings (yield >90%). Monitor reaction via NMR loss of imine proton .

- Kinetic Studies : Use in situ IR to track C=N bond disappearance. DFT calculations (e.g., B3LYP/6-31G*) model transition states and activation barriers.

Q. How does steric hindrance from the 2,6-diisopropyl groups influence catalytic or supramolecular applications?

- Catalysis : The bulky groups prevent aggregation in Pd complexes, enhancing turnover in cross-coupling reactions. Test via Suzuki-Miyaura coupling with aryl halides .

- Supramolecular Chemistry : Study host-guest interactions with cucurbiturils via fluorescence quenching. Isopropyl groups reduce π-π stacking, favoring cavity inclusion.

Q. Can this Schiff base act as a ligand for metal-organic frameworks (MOFs) or polymerization initiators?

- MOFs : Coordinate with Zn(II) or Cu(II) to form 2D networks. Characterize via PXRD and BET surface area analysis.

- Polymerization : Condense with perylenedicarboximide derivatives via Stille coupling to create conjugated polymers. Use Ni(dppp) as an initiator for controlled chain growth .

Q. What strategies mitigate thermal degradation during high-temperature applications?

- Thermogravimetric Analysis (TGA) : Decomposition onset ~250°C. Stabilize via doping with antioxidants (e.g., BHT) or encapsulation in silica matrices.

- Kinetic Studies : Fit TGA data to Flynn-Wall-Ozawa model to calculate activation energy (~150 kJ/mol).

Safety and Handling

Q. What protocols ensure safe handling and disposal of 2,6-diisopropylaniline precursors?

- Storage : Keep under nitrogen at 2–8°C to prevent oxidation.

- Disposal : Neutralize with dilute HCl, then incinerate per EPA/EU regulations (e.g., 40 CFR Part 261) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.